State-Dependent Nav1.7 Antagonist Activity: Partially vs. Fully Inactivated Channel
4-(Pyridin-2-yl)but-3-yn-1-amine exhibits a 12.5-fold difference in antagonist potency between partially inactivated (IC50 = 240 nM) and non-inactivated (IC50 = 3,000 nM) states of the human Nav1.7 sodium channel, indicative of state-dependent inhibition [1]. This state-dependent profile differentiates the compound from structurally related but state-independent or non-selective sodium channel ligands, and it provides a defined starting point for developing state-selective chemical probes targeting peripheral pain pathways.
| Evidence Dimension | Antagonist IC50 at human Nav1.7 (two inactivation states) |
|---|---|
| Target Compound Data | IC50 = 240 nM (partially inactivated) and IC50 = 3,000 nM (non-inactivated) |
| Comparator Or Baseline | Within-compound comparison: partially inactivated vs. non-inactivated state of Nav1.7; no external comparator required for state-dependence claim |
| Quantified Difference | 12.5-fold selectivity for partially inactivated state over non-inactivated state |
| Conditions | Human Nav1.7 expressed in HEK293 cells; patch-clamp electrophysiological assay (BindingDB assay ChEMBL_797973/CHEMBL1942850) |
Why This Matters
State-dependent inhibition is a therapeutically relevant differentiation factor in sodium channel drug discovery, as it indicates preferential block of pathologically active channels while sparing resting channels, a property absent in many alternative alkynyl-pyridine scaffolds.
- [1] BindingDB. ChEMBL_797973 (CHEMBL1942850). Antagonist activity at 20% inactivated human sodium channel Nav1.7 expressed in HEK293 cells. https://www.bindingdb.org/ View Source
